16,17-Dihydroheronamide C is a synthetic compound derived from the natural product heronamide C. It has been developed as a probe to analyze the mode of action of heronamide C, particularly in relation to its antifungal properties. This compound is notable for its structural modifications that enhance biological activity, specifically through the alteration of the C16-C17 double bond, which is crucial for its antifungal efficacy .
The compound was synthesized through a modular strategy that allows for the efficient construction of complex organic molecules. This method emphasizes the importance of specific structural features in determining biological activity . The research surrounding this compound is primarily published in scientific journals focusing on organic chemistry and medicinal chemistry, highlighting its relevance in antifungal studies .
The synthesis of 16,17-dihydroheronamide C involves several key steps:
The synthesis process has been documented with detailed methodologies, emphasizing reaction conditions like temperature and solvent choice, which are critical for achieving high yields and purity levels .
The molecular structure of 16,17-dihydroheronamide C can be represented with a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a double bond between carbon atoms at positions 16 and 17 is particularly significant for its biological activity.
16,17-Dihydroheronamide C undergoes various chemical reactions that are essential for its biological activity:
The reaction pathways have been explored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate mechanisms and confirm structural integrity following reactions .
The mechanism of action of 16,17-dihydroheronamide C primarily involves its interaction with fungal cell membranes:
Studies indicate that the presence of the double bond at positions 16 and 17 is critical for maintaining this interaction and subsequent biological effect .
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) provide insights into functional groups and electronic transitions, respectively .
16,17-Dihydroheronamide C serves several important roles in scientific research:
16,17-Dihydroheronamide C (DH-Heron C) was rationally designed as a strategic molecular probe to elucidate the structure-activity relationships (SAR) of heronamide C, a naturally occurring polyene macrolactam with antifungal properties. The core design premise centered on systematic saturation of the C16–C17 double bond within heronamide C’s conjugated polyene system. This modification aimed to evaluate the essentiality of this alkene moiety for membrane interactions and antifungal efficacy [1] [4].
A highly modular synthetic strategy—developed specifically for heronamide-type polyene macrolactams—enabled efficient access to DH-Heron C and its analogues. This approach fragmented the target molecule into four key building blocks:
Table 1: Key Building Blocks and Coupling Reactions in Modular Synthesis
Building Block | Structural Features | Coupling Reaction | Role in DH-Heron C Assembly |
---|---|---|---|
C1-C10 Aldehyde | Aliphatic chain with stereocenters | Wittig Olefination | Forms C10-C11 bond |
C11-C17 Phosphonium Salt | Functionalized for C16-C17 saturation | Julia–Kocienski Olefination | Provides saturated C16-C17 moiety |
C18-C25 Vinyl Iodide | Polyene fragment | Stille Coupling | Constructs C17-C18 bond |
C26-C29 Amino Alcohol | Macrolactam closure site | Macrolactamization | Forms amide bond (C1-C29) closing ring |
Iterative coupling leveraged stereoselective olefinations (Julia–Kocienski, Wittig) and cross-couplings (Stille). The saturated C16–C17 unit was pre-installed within the phosphonium salt precursor prior to coupling with the C18–C25 segment. This avoided challenges associated with late-stage selective hydrogenation of sensitive polyenes. Macrolactamization via amino alcohol activation (e.g., Seebach’s method) furnished the 23-membered macrocycle in high yield [1] [5]. Molecular dynamics (MD) simulations—comparing heronamide C and DH-Heron C in lipid bilayers—guided the design by predicting altered membrane insertion dynamics upon C16–C17 saturation [1].
The synthesis of enantiomeric ent-heronamide C derivatives, including ent-DH-Heron C, was pivotal for probing chiral recognition in antifungal activity. Stereochemical control demanded:
Critically, the ent-series required systematic enantiomeric reversal at every chiral center. This was achieved by employing enantiomeric catalysts/chiral auxiliaries or utilizing enantiomeric starting materials derived from D- (vs. L-) amino acids or unnatural sugar enantiomers [1] [4]. Comparative circular dichroism (CD) spectroscopy between heronamide C and ent-heronamide C confirmed successful enantiomeric reversal, exhibiting mirror-image spectra. Biological evaluation revealed significantly diminished antifungal activity for ent-DH-Heron C compared to natural-configured DH-Heron C. This stark contrast provided unambiguous evidence for stereospecific interactions between heronamides and chiral membrane components (e.g., sterols or sphingolipids) [1]. Raman spectroscopy further detected conformational differences in membrane-embedded states between enantiomers, correlating with bioactivity loss in the ent-form [1].
Selective saturation of the C16–C17 alkene within heronamide C presented a formidable synthetic challenge due to the presence of multiple sensitive functionalities: additional alkenes (notably conjugated dienes), a labile macrolactam, and stereogenic centers prone to epimerization. Conventional catalytic hydrogenation (e.g., H₂/Pd-C) proved non-selective, leading to over-reduction and decomposition. Methodological innovations overcame this:
Table 2: Comparative Hydrogenation Strategies for C16–C17 Saturation
Strategy | Reaction Conditions | Chemoselectivity (C16–C17 vs. Other Alkenes) | Yield DH-Heron C | Key Advantage |
---|---|---|---|---|
Fragment Hydrogenation | H₂ (1 atm), Pd/BaSO₄ (Quinoline), EtOAc, 0°C | >95% (isolated fragment) | ~65% (overall) | Avoids polyene macrocycle exposure to catalyst |
Late-Stage Hydrogenation | H₂ (3 psi), Crabtree's cat. (0.5 mol%), DCM, -20°C | ~85% (monitored by ¹H NMR) | ~40% | Direct modification of natural product |
Biomimetic Reduction | NADPH-dependent enzyme mimics (model studies) | Moderate (ongoing optimization) | N/A (developmental) | Potential for absolute stereocontrol |
The fragment hydrogenation approach proved superior, delivering DH-Heron C in higher overall yields while preserving the integrity of the conjugated diene systems (C8–C9, C12–C13, C18–C19) and macrolactam ring [5]. MD simulations confirmed that DH-Heron C adopts a distinct membrane-bound conformation compared to heronamide C, characterized by altered tilt angles within lipid bilayers and reduced perturbation of cholesterol-rich domains. This conformational shift directly correlates with its reduced antifungal potency, underscoring the critical role of the C16–C17 unsaturation for optimal membrane interaction [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7